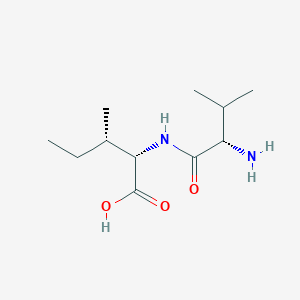![molecular formula C18H31B B1588712 R-Alpine-Borano; B-Isopinocampheyl-9-borabiciclo[3.3.1]nonano CAS No. 73624-47-2](/img/structure/B1588712.png)
R-Alpine-Borano; B-Isopinocampheyl-9-borabiciclo[3.3.1]nonano
Descripción general
Descripción
R-Alpine-Borane, also known as B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, is a chiral reducing agent widely used in organic synthesis. This compound is synthesized from (+)-α-pinene via hydroboration and is known for its high stereoselectivity in reducing prochiral ketones and aldehydes .
Aplicaciones Científicas De Investigación
R-Alpine-Borane has a wide range of applications in scientific research:
Chemistry: It is used for the stereoselective reduction of various ketones and aldehydes, facilitating the synthesis of chiral alcohols
Biology: The chiral alcohols produced using R-Alpine-Borane are often intermediates in the synthesis of biologically active compounds
Medicine: R-Alpine-Borane is used in the synthesis of pharmaceutical intermediates, contributing to the development of drugs with specific stereochemistry
Industry: The compound is employed in the production of fine chemicals and specialty reagents used in various industrial processes
Mecanismo De Acción
Target of Action
The primary target of R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane, also known as R-Alpine-Borane, are prochiral ketones and aldehydes . These compounds are important in various biochemical reactions and pathways, and their reduction is a key step in many synthetic processes.
Mode of Action
R-Alpine-Borane interacts with its targets (prochiral ketones and aldehydes) through a process known as asymmetric reduction . The reaction is proposed to involve the formation of an adduct by coordination of the carbonyl oxygen to boron. Intramolecular hydride transfer from the pinane substituent to the carbonyl carbon ensues .
Biochemical Pathways
The action of R-Alpine-Borane affects the biochemical pathway of reduction reactions. The compound is used for the stereoselective reduction of prochiral ketones, leading to the formation of chiral alcohols . These alcohols can then participate in further biochemical reactions, influencing downstream effects.
Result of Action
The molecular and cellular effects of R-Alpine-Borane’s action result in the formation of chiral alcohols from prochiral ketones . This transformation is highly stereoselective, meaning it produces one enantiomer preferentially over the other, which is crucial in the synthesis of many biologically active compounds.
Análisis Bioquímico
Biochemical Properties
R-Alpine-Borane is used for the asymmetric reduction of aldehydes and prochiral ketones . The nature of these interactions involves the coordination of the carbonyl oxygen to boron, followed by intramolecular hydride transfer from the pinane substituent to the carbonyl carbon .
Cellular Effects
The effects of R-Alpine-Borane on cellular processes are primarily related to its role in the reduction of aldehydes and ketones. By influencing these biochemical reactions, R-Alpine-Borane can indirectly affect cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of R-Alpine-Borane involves the formation of an adduct by coordination of the carbonyl oxygen to boron. Intramolecular hydride transfer from the pinane substituent to the carbonyl carbon ensues . This process allows R-Alpine-Borane to exert its effects at the molecular level.
Temporal Effects in Laboratory Settings
The effects of R-Alpine-Borane over time in laboratory settings are largely dependent on the specific reactions it is used in. As a reagent, its stability, degradation, and long-term effects on cellular function would be determined by the conditions of the experiment and the nature of the other reactants involved .
Metabolic Pathways
R-Alpine-Borane is involved in the metabolic pathways related to the reduction of aldehydes and ketones . The specific enzymes or cofactors it interacts with would depend on the particular reactions it is used in.
Subcellular Localization
The subcellular localization of R-Alpine-Borane would be determined by the specific reactions it is involved in. As a reagent, it could potentially be directed to specific compartments or organelles depending on the nature of the biochemical reactions it is used in .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
R-Alpine-Borane is synthesized from (+)-α-pinene through a hydroboration reaction. The process involves the addition of borane to the double bond of α-pinene, resulting in the formation of the chiral borane compound .
Industrial Production Methods
Industrial production of R-Alpine-Borane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically available as a solution in tetrahydrofuran (THF) to facilitate its use in various applications .
Análisis De Reacciones Químicas
Types of Reactions
R-Alpine-Borane primarily undergoes reduction reactions. It is used for the asymmetric reduction of aldehydes and prochiral ketones, leading to the formation of chiral alcohols .
Common Reagents and Conditions
The reduction reactions involving R-Alpine-Borane are typically carried out in THF as the solvent. The reactions are conducted under an inert atmosphere to prevent oxidation of the borane compound .
Major Products
The major products formed from the reduction reactions of R-Alpine-Borane are chiral alcohols. These products are obtained with high enantiomeric excess, making R-Alpine-Borane a valuable reagent in asymmetric synthesis .
Comparación Con Compuestos Similares
R-Alpine-Borane is unique due to its high stereoselectivity and efficiency in reducing prochiral ketones and aldehydes. Similar compounds include:
9-Borabicyclo[3.3.1]nonane (9-BBN): Another borane compound used in organic synthesis, but with different stereochemical properties.
Diisopinocampheylborane: A related chiral borane reagent used for similar asymmetric reductions.
R-Alpine-Borane stands out due to its specific chiral environment provided by the isopinocampheyl group, which imparts high selectivity in reduction reactions .
Propiedades
IUPAC Name |
9-(2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)-9-borabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31B/c1-12-16-10-13(18(16,2)3)11-17(12)19-14-6-4-7-15(19)9-5-8-14/h12-17H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDGSBJCRYTLNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2CCCC1CCC2)C3CC4CC(C3C)C4(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31B | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73624-47-2, 42371-63-1 | |
| Record name | B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73624-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-Alpine-Boraneâ?¢ Alpine-Borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



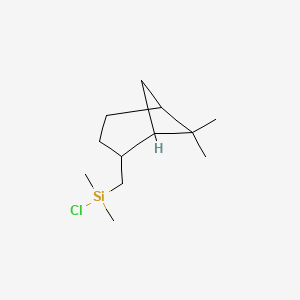
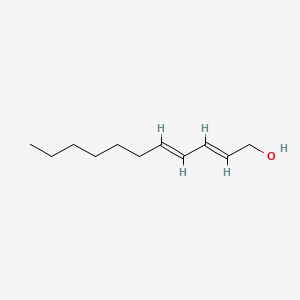
![Bis[3-(trimethoxysilyl)propyl] fumarate](/img/structure/B1588633.png)

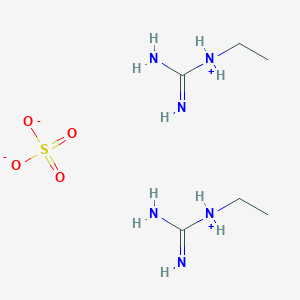
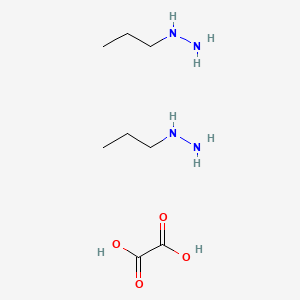
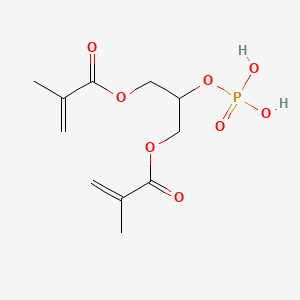
![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)
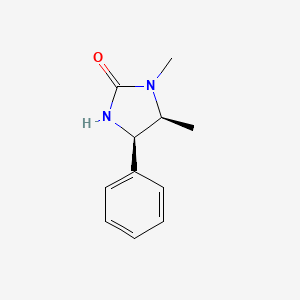

![[(1R)-1-Phenylethyl]-prop-2-enylazanium](/img/structure/B1588650.png)
